(-)-Methcathinone

Description

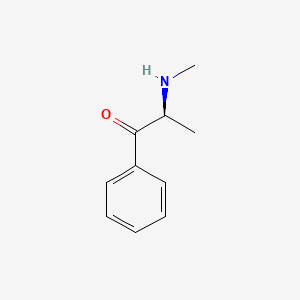

Structure

3D Structure

Properties

CAS No. |

112117-24-5 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2S)-2-(methylamino)-1-phenylpropan-1-one |

InChI |

InChI=1S/C10H13NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,11H,1-2H3/t8-/m0/s1 |

InChI Key |

LPLLVINFLBSFRP-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)C1=CC=CC=C1)NC |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC |

Origin of Product |

United States |

Historical and Evolutionary Context of Methcathinone Research

Early Chemical Synthesis and Initial Academic Characterization (1920s-1950s)

The first synthesis of methcathinone (B1676376) was reported in 1928 in the United States. wikipedia.org This early work was part of a broader exploration of synthetic cathinone (B1664624) derivatives that began in the 1920s. nih.govresearchgate.netherts.ac.ukeuskadi.eus In fact, several phenylpropanonamines, including the substance now known as methcathinone, were initially synthesized as intermediates in the preparation of ephedrine (B3423809) and norephedrine (B3415761). nih.gov During this period, chemists were actively investigating the synthesis of ephedrine and its analogs, spurred by an apparent shortage of the natural product, ephedra. nih.gov This led to numerous patent applications for novel ephedrine-like compounds. nih.gov

Methcathinone itself was patented in Germany in 1928. unodc.org Further synthesis of related compounds, such as mephedrone (B570743) (4-methylmethcathinone), was documented in 1929. nih.govacs.org These early syntheses laid the groundwork for the initial academic characterization of this class of compounds. By the 1950s, research had expanded to include various derivatives, with some being investigated for their sympathomimetic properties, although their central stimulant effects were not a primary focus at the time. researchgate.netnih.gov

Early Research Applications and Patented Chemical Uses

Following its initial synthesis, methcathinone, under the name "ephedrone," was used as an antidepressant in the Soviet Union during the 1930s and 1940s. wikipedia.orgnih.govojp.gov This therapeutic application represents one of the earliest documented uses of the compound. In 1957, Parke-Davis patented methcathinone, highlighting its potential as an analeptic agent. wikipedia.orgacs.org

During the 1950s, other cathinone derivatives were also being explored for medical applications. For instance, diethylpropion (B1665973) was introduced to the US market as an appetite suppressant. ojp.govgpub.org Pyrovalerone, first synthesized in 1964, was marketed for treating chronic fatigue and as an appetite suppressant before being withdrawn due to its potential for abuse. unodc.org While some synthetic cathinones found legitimate medical use, such as bupropion (B1668061) which is currently prescribed for depression and as a smoking cessation aid, many others were investigated but ultimately not pursued for therapeutic applications. nih.govmdpi.com

Re-emergence in Academic Literature and Shifting Research Paradigms

After a period of relative obscurity in Western scientific literature, interest in methcathinone and its analogs re-emerged in the latter half of the 20th century. A significant wave of interest occurred in the early 1990s when methcathinone was identified as a substance with potential for abuse. nih.gov This led to a shift in research paradigms, with a greater focus on the neuropharmacological and toxicological properties of synthetic cathinones.

The re-emergence was partly driven by the appearance of "designer" synthetic cathinones in the recreational drug market. nih.gov This prompted a surge in scientific studies aimed at understanding the structure-activity relationships (SAR) of these compounds. nih.gov Prior to this, few scientific studies had examined the SAR for cathinone-related compounds. nih.gov Research from the 1980s had already shown that cathinone and methcathinone release dopamine (B1211576) from rat brain tissue through a mechanism similar to amphetamines. nih.gov Subsequent studies in the late 1990s further elucidated the potent activity of methcathinone as a substrate at dopamine and norepinephrine (B1679862) transporters. nih.gov The annual number of scientific publications on cathinones saw a dramatic increase after 2011, reflecting the growing global concern and research interest in this class of compounds. tandfonline.com

Context within the Broader Chemical Phylogeny of Synthetic Cathinones

(-)-Methcathinone is a β-keto N-methylamphetamine and is structurally a member of the synthetic cathinone family. wikipedia.orgnih.gov Synthetic cathinones are chemical analogs of the naturally occurring compound cathinone, the primary psychoactive component of the khat plant (Catha edulis). nih.govwikipedia.org Structurally, cathinones are β-keto analogs of phenethylamines. nih.gov

The core structure of cathinone can be modified at various sites to create a wide array of derivatives, which are broadly classified into groups based on their substitution patterns. mdpi.comcsic.es These include N-alkylated cathinones, pyrrolidinophenone derivatives, and 3,4-methylenedioxy cathinones. mdpi.com Methcathinone belongs to the N-alkylated cathinone group. mdpi.com

The relationship between methcathinone and other well-known stimulants is clear from its chemical structure. It is the β-keto analog of methamphetamine. nih.govnih.gov This structural similarity explains the comparable stimulant effects observed between the two compounds. nih.gov Similarly, cathinone is the β-keto analog of amphetamine. nih.gov The addition of a ketone group at the beta position of the side chain is the key structural feature that differentiates cathinones from their amphetamine counterparts. wikipedia.org This structural relationship is a fundamental concept in understanding the pharmacology of synthetic cathinones, as structure-activity relationship studies have shown both parallelisms and unexpected differences between amphetamine and cathinone analogs. researchgate.net For example, while N-ethyl and N-propyl analogs of cathinone produce amphetamine-like effects, their potencies differ from what might be predicted based solely on amphetamine SARs. researchgate.net

Advanced Chemical Synthesis Methodologies and Precursor Analysis of Methcathinone

Established Synthetic Pathways for (-)-Methcathinone

The primary and most well-documented method for synthesizing methcathinone (B1676376) involves the oxidation of ephedrine (B3423809) or pseudoephedrine. oup.comoup.comresearchgate.netwikipedia.org This process targets the hydroxyl group at the benzylic position of the ephedrine or pseudoephedrine molecule, converting it into a ketone to yield methcathinone. oup.com The reaction is notable for its conservation of configuration, meaning the stereochemistry of the precursor directly dictates the stereochemistry of the product. oup.comoup.com Specifically, the oxidation of 1R,2S-ephedrine or 1S,2S-pseudoephedrine results in the formation of S-(-)-methcathinone. oup.comoup.com

Oxidation of Ephedrine/Pseudoephedrine Analogues

The oxidation of ephedrine and its diastereomer, pseudoephedrine, is the cornerstone of methcathinone synthesis. oup.comwikipedia.orgeuropa.eu This transformation can be achieved using various oxidizing agents, with the choice of agent significantly impacting reaction efficiency and the purity of the final product. wikipedia.orgbionity.com The process is often conducted under acidic conditions to facilitate the oxidation reaction. researchgate.net

Several oxidizing agents have been utilized in the conversion of ephedrine or pseudoephedrine to methcathinone, each with distinct advantages and disadvantages concerning yield and safety.

Potassium Permanganate (B83412) (KMnO₄): This is a commonly used oxidant in this synthesis. researchgate.netbionity.combbgate.com While it can be effective, the yields can be low, and the reaction is sensitive to conditions. bionity.com However, with proper laboratory procedures, potassium permanganate can be a high-yielding reactant. bionity.com The process typically involves reacting ephedrine or pseudoephedrine with potassium permanganate in the presence of an acid, such as acetic acid or sulfuric acid. researchgate.neteuropa.eunih.gov

Chromium (VI) Compounds: Reagents such as potassium dichromate and chromium trioxide (in the form of Jones reagent) are also employed for the oxidation. oup.comnih.gov These compounds are powerful oxidizing agents that can provide excellent yields of ketones from secondary alcohols like ephedrine. The use of chromium (VI) compounds, however, is considered less desirable due to their high toxicity. wikipedia.orgbionity.com

Sodium Hypochlorite (NaOCl): This is presented as a method that can yield more methcathinone compared to potassium permanganate or chromates, with the added benefit of being less toxic. bionity.com

Table of Oxidizing Agents and Their Characteristics

| Oxidizing Agent | Common Name/Formula | Typical Conditions | Reported Yield Characteristics |

|---|---|---|---|

| Potassium Permanganate | KMnO₄ | Acidic (e.g., acetic acid, sulfuric acid) | Can be high-yielding with proper procedure, but often low in non-optimized settings. researchgate.netbionity.com |

| Chromium (VI) Compounds | K₂Cr₂O₇, CrO₃ | Acidic (e.g., sulfuric acid) | Can provide excellent yields. oup.com |

Multi-Step Reaction Mechanisms in Laboratory Synthesis

The synthesis of methcathinone, while centered on a single oxidation step, is part of a broader multi-step process in a laboratory setting. libretexts.orgvapourtec.comstudysmarter.co.uk This begins with the acquisition and potential purification of the precursor, ephedrine or pseudoephedrine. researchgate.net The core of the process is the oxidation reaction itself, which involves the careful control of temperature, stoichiometry, and reaction time to maximize the yield of methcathinone and minimize the formation of byproducts. bbgate.com

Chiral Synthesis and Stereoselective Approaches to this compound

The synthesis of the specific enantiomer, this compound, is inherently a chiral synthesis due to the presence of a chiral center in the molecule. wikipedia.orgnih.gov The most straightforward stereoselective approach relies on the use of an enantiomerically pure precursor. oup.comoup.comeuropa.eu

Methodologies for Enantiomeric Purity Control in Synthesis

The primary methodology for controlling the enantiomeric purity of this compound is through substrate control, specifically the use of the appropriate stereoisomer of ephedrine or pseudoephedrine. The oxidation reaction proceeds with retention of configuration at the chiral carbon. oup.comoup.com Therefore, to synthesize S-(-)-methcathinone, one must start with either 1R,2S-(-)-ephedrine or 1S,2S-(+)-pseudoephedrine. oup.comoup.com This makes the synthesis stereospecific, as the stereochemistry of the starting material directly dictates the stereochemistry of the product. europa.eu

It is important to note that while the synthesis itself can be stereospecific, the resulting methcathinone molecule can undergo racemization in solution. This occurs via keto-enol tautomerism, where the chiral center, being adjacent to the carbonyl group, can lose its stereochemical integrity through the formation of an achiral enol intermediate. wikipedia.org

Precursor Chemical Identification and Traceability in Synthetic Pathways

The identification and traceability of precursor chemicals are crucial aspects of analyzing the synthesis of this compound. The primary precursors are ephedrine and pseudoephedrine. oup.comresearchgate.netunodc.org These compounds can be sourced from various legitimate products, such as over-the-counter cold remedies. researchgate.netnih.gov

The analysis of impurities and byproducts in a sample of methcathinone can provide valuable information about the synthetic route and the specific precursors used. researchgate.net For instance, the presence of specific unreacted starting materials or byproducts associated with a particular oxidizing agent can point to the method of synthesis. Chiral analysis of a seized drug sample can also help in identifying the precursor chemicals and the manufacturing processes. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| Ephedrine |

| Pseudoephedrine |

| Potassium Permanganate |

| Potassium Dichromate |

| Chromium (VI) Compounds |

| Sodium Hypochlorite |

| Acetic Acid |

| Sulfuric Acid |

| Methcathinone Hydrochloride |

| 1R,2S-Ephedrine |

| 1S,2S-Pseudoephedrine |

| S-(-)-Methcathinone |

| 1S,2R-Ephedrine |

| 1R,2R-Pseudoephedrine |

| R-(+)-Methcathinone |

| Jones Reagent |

Application of Isotopic Fractionation for Precursor-Product Linkage

Stable isotope analysis, specifically Isotope Ratio Mass Spectrometry (IRMS), has emerged as a significant tool in forensic chemistry for establishing potential links between a final product and its chemical precursors. nih.gov While research directly targeting this compound is limited, studies on closely related substituted cathinones, such as mephedrone (B570743) ((±)-4-methylmethcathinone), demonstrate the utility of this methodology. nih.govfigshare.com The fundamental principle is that the isotopic composition of a synthesized compound reflects the isotopic signatures of its starting materials, modified by kinetic isotope effects that occur during the chemical transformation. acs.orgmmu.ac.uk

The analysis typically focuses on the stable isotopes of carbon (¹³C/¹²C), nitrogen (¹⁵N/¹⁴N), and hydrogen (²H/¹H). nih.gov Each precursor chemical possesses a unique isotopic fingerprint based on its geographical origin and manufacturing process. This signature is transferred to the final product, although reaction-specific isotopic fractionation can alter the ratios. acs.orgmmu.ac.uk For instance, in a multi-step synthesis, the isotopic composition can be affected by both the fractionation associated with the reaction and the introduction of new atoms from other reagents. acs.org

Studies on mephedrone synthesis have successfully shown that samples prepared from different manufacturers' precursors can be distinguished based on their stable isotope profiles. nih.gov By analyzing the δ¹³C and δ²H values of the precursor, intermediate, and final product, a clear connection can be established. acs.org This technique allows for the discrimination between different synthetic batches and can provide intelligence on the sourcing of precursor chemicals. nih.govmmu.ac.uk

Table 1: Isotopic Analysis in Cathinone (B1664624) Synthesis

| Isotope Ratio | Application | Key Findings |

|---|---|---|

| ¹³C/¹²C | Source attribution | Can distinguish between products made from different precursor batches. nih.gov |

| ²H/¹H | Source attribution | Complements carbon isotope analysis for higher discrimination. acs.org |

Chemical Stability of this compound and its Transformation Pathways

The stability of this compound is influenced by various factors including its physical state, temperature, pH, and the presence of other substances. ojp.govresearchgate.net As a β-keto amphetamine, the ketone functional group is central to its characteristic instability and transformation pathways. oup.comnih.gov

Racemization Mechanisms via Keto-Enol Tautomerism

This compound possesses a chiral center at the alpha-carbon adjacent to the carbonyl group. wikipedia.org This structural feature makes it susceptible to racemization in solution through a process known as keto-enol tautomerism. wikipedia.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, in this case, involving the migration of a proton and the shifting of electrons. libretexts.org

The process is catalyzed by either acid or base. masterorganicchemistry.com

Base-catalyzed: A base removes the acidic α-hydrogen, forming a resonance-stabilized enolate intermediate. This enolate is achiral as the carbon atom is sp² hybridized. Reprotonation of the enolate can occur on either face of the double bond, leading to the formation of both the (S)- and (R)-enantiomers, resulting in a racemic mixture. youtube.com

Acid-catalyzed: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogen. A weak base (like the solvent) removes the α-hydrogen, forming the neutral, achiral enol tautomer. Tautomerization back to the keto form can proceed via protonation at the alpha-carbon from either side, again yielding a mixture of enantiomers. masterorganicchemistry.com

Because the enol or enolate intermediate is planar and achiral, the reformation of the keto form results in a roughly 50:50 mixture of the two enantiomers, leading to racemization. wikipedia.orgreddit.com

Dimerization Reactions in Solution

In solutions of its freebase form, methcathinone is known to undergo dimerization. wikipedia.org This reaction yields a biologically inactive compound. wikipedia.org The instability of the freebase is a key factor, as it is more prone to reactions compared to its salt form. This dimerization pathway represents a significant transformation that can occur during storage or in specific chemical environments.

Chemical Degradation Pathways

The chemical stability of methcathinone is highly dependent on environmental conditions, particularly pH and temperature. ojp.govoup.com Studies on methcathinone and its analogs consistently show that these compounds are significantly more stable in acidic conditions and degrade rapidly in neutral-to-basic solutions. researchgate.netnih.gov

Key Degradation Factors:

pH: Stability is greatest in acidic environments (e.g., pH 4). As the pH increases towards neutral and alkaline conditions, the rate of degradation increases significantly. researchgate.netnih.gov In alkaline urine (pH 8) at elevated temperatures (32°C), substantial losses of cathinones can be observed within hours. oup.com

Temperature: Degradation is highly temperature-dependent. ojp.gov Storage at lower temperatures (-20°C) significantly improves stability compared to refrigerated (4°C) or room temperature (20°C) conditions. oup.comfrontiersin.org For example, methcathinone in urine was stable for two months when frozen but only for three days when refrigerated. oup.com

Oxidation: Degradation pathways are often oxidative. oup.comnih.gov The presence of dissolved oxygen can be involved in the degradation process, and the addition of antioxidants has been shown to suppress these pathways for related analogs. nih.gov Thermal degradation during analysis techniques like gas chromatography can also occur, leading to the formation of products with a characteristic mass shift. oup.comojp.gov

Research on the degradation of 4-methylmethcathinone (mephedrone) in an alkaline solution identified two primary pathways, which may be analogous for methcathinone:

Oxidation of the β-keto group leading to the formation of a dione, followed by further degradation to benzoic acid and benzamide (B126) derivatives. nih.gov

N-acetylation of the parent compound. nih.gov

Table 2: Stability of Methcathinone Analogs under Various Conditions

| Condition | Observation | Reference |

|---|---|---|

| Acidic Solution (pH 4) | High stability | researchgate.netnih.gov |

| Neutral/Alkaline Solution | Rapid degradation, rate increases with pH | researchgate.netnih.gov |

| Frozen Storage (-20°C) | Generally stable for extended periods | oup.comnih.gov |

| Refrigerated Storage (4°C) | Moderate degradation over days to weeks | oup.comfrontiersin.org |

Theoretical Chemical Pathways and Mechanistic Studies of this compound Formation

The primary and most well-documented synthetic route to methcathinone is the oxidation of the corresponding stereoisomer of ephedrine or pseudoephedrine. wikipedia.orgdea.gov To produce this compound, which is the (S)-enantiomer, the precursor would be (+)-pseudoephedrine ((1S,2S)-2-(methylamino)-1-phenylpropan-1-ol) or (-)-ephedrine ((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol). The oxidation specifically targets the secondary alcohol (hydroxyl group) at the β-position, converting it to a ketone while leaving the chiral center at the α-carbon (bearing the methylamino group) intact, thus retaining the 'S' configuration.

Mechanism of Oxidation:

The oxidation is commonly achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium (VI) compounds. wikipedia.org

Using Potassium Permanganate (KMnO₄): The mechanism involves the formation of a cyclic manganate (B1198562) ester intermediate. The permanganate ion (MnO₄⁻) attacks the hydroxyl group of the ephedrine/pseudoephedrine. This is followed by the collapse of the intermediate in a concerted step where the α-hydrogen is abstracted, the C=O double bond is formed, and the manganese is reduced (e.g., to MnO₂). The reaction is typically carried out in an acidic, neutral, or slightly basic solution.

Using Chromium (VI) Reagents (e.g., Pyridinium Chlorochromate - PCC): The alcohol oxygen of the precursor attacks the chromium atom of the Cr(VI) reagent, displacing a ligand to form a chromate (B82759) ester. A base (which can be the solvent or another species) then removes the proton from the carbon bearing the hydroxyl group. This initiates an E2-like elimination, forming the ketone, a reduced chromium species (Cr(IV)), and the protonated base.

The synthesis of methcathinone and its analogs via the oxidation of ephedrine or pseudoephedrine is a foundational reaction in this chemical class. dea.gov The choice of precursor stereoisomer is critical for obtaining the desired enantiomer of the final product.

Pharmacological Mechanisms of Action: in Vitro and Animal Model Investigations

Monoamine Transporter Interactions and Substrate Activity of (-)-Methcathinone

This compound, also known as Sthis compound, is a psychostimulant that primarily exerts its effects by interacting with monoamine transporters. These transporters—dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron. nih.gov this compound acts as a substrate for these transporters, meaning it is transported into the neuron and, in turn, promotes the release of monoamines. acs.orgnih.gov

Dopamine Transporter (DAT) Binding and Neurotransmitter Release

In vitro studies using rat brain synaptosomes have shown that this compound is a potent dopamine-releasing agent. nih.gov Research indicates that this compound has a strong affinity for the dopamine transporter (DAT). wikipedia.org It acts as a substrate at DAT, inducing the release of dopamine. acs.orgtaylorandfrancis.com Studies in rat brain synaptosomes have determined the EC50 value for this compound-induced dopamine release to be approximately 49.9 nM. nih.gov Furthermore, animal studies have demonstrated that the administration of methcathinone (B1676376) leads to significant increases in extracellular dopamine levels in the mouse striatum. nih.gov Chronic use in humans has been associated with persistent reductions in DAT density in the striatum, suggesting potential long-term effects on the dopamine system. nih.govjneurosci.org

Norepinephrine Transporter (NET) Binding and Neurotransmitter Release

Similar to its effects on the dopamine transporter, this compound is also a potent substrate for the norepinephrine transporter (NET). acs.orgnih.govtaylorandfrancis.com It effectively inhibits norepinephrine uptake and induces its release. nih.govcapes.gov.br Research has shown a strong correlation between the potency of methcathinone analogs at DAT and NET, suggesting similar structure-activity relationships for these two transporters. nih.govacs.org Studies using human embryonic kidney (HEK 293) cells expressing the human NET have demonstrated that methcathinone is a potent inhibitor of norepinephrine uptake. nih.govcapes.gov.br

Serotonin Transporter (SERT) Binding and Neurotransmitter Release

Compared to its potent actions at DAT and NET, this compound exhibits significantly lower potency at the serotonin transporter (SERT). wikipedia.orgacs.org In vitro studies using rat brain synaptosomes have shown that this compound is a much weaker serotonin-releasing agent, with an EC50 value of 4270 nM. nih.gov This indicates a substantially lower affinity for SERT compared to DAT and NET. wikipedia.org Despite its lower potency in vitro, in vivo microdialysis studies in mice have shown that methcathinone can produce significant increases in extracellular serotonin levels in the striatum. nih.gov

Selectivity Profiles Across Monoamine Transporters (DAT vs. SERT, DAT vs. NET)

This compound displays a distinct selectivity profile, favoring the dopamine and norepinephrine transporters over the serotonin transporter. taylorandfrancis.com It is considered a highly selective dopamine and norepinephrine releasing agent. nih.govresearchgate.net The selectivity for DAT over SERT is a key characteristic of this compound's pharmacological profile. nih.govacs.orgnih.gov Studies have calculated a DAT vs. SERT release selectivity ratio of approximately 86-fold for this compound. nih.gov This high DAT/SERT ratio is often associated with a higher abuse potential for psychostimulants. nih.govub.edunih.gov In contrast, the potency of this compound at DAT and NET is quite similar, with studies showing a high correlation between their activities. nih.govacs.org

Interactive Table: this compound Activity at Monoamine Transporters

| Transporter | Action | Potency (EC50/IC50) | Selectivity Ratio |

| DAT | Releaser | 49.9 nM (Release) | DAT/SERT: ~86 |

| NET | Releaser | Potent | DAT/NET: ~1 |

| SERT | Releaser | 4270 nM (Release) |

Receptor Binding Studies and Affinities (in vitro Models)

While the primary mechanism of action for this compound involves monoamine transporters, some research has explored its direct interactions with various receptors.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

This compound and its analogs exhibit a complex interaction profile with serotonin (5-HT) receptor subtypes. Studies using human embryonic kidney (HEK) cells expressing various human serotonin receptors have shown that methcathinone and related compounds generally act as low-potency partial agonists at the 5-HT1A receptor. nih.govnih.govcapes.gov.brnih.govpatsnap.com At the 5-HT2A receptor, these compounds typically behave as antagonists. nih.govnih.govcapes.gov.brnih.govpatsnap.com Their interaction with the 5-HT2C receptor is characterized by weak antagonism. nih.govcapes.gov.brnih.govpatsnap.com

For instance, one study reported that methcathinone displayed low micromolar potency at 5-HT2A receptor binding sites. nih.gov Another comprehensive analysis in HEK cells confirmed that substituted methcathinones, including the parent compound, are low-potency partial agonists at h5-HT1A receptors and antagonists at h5-HT2A receptors. nih.govcapes.gov.brnih.govpatsnap.comkeio.ac.jp The affinity for these receptors is generally in the high-nanomolar to mid-micromolar range. capes.gov.br Research on mephedrone (B570743), a close analog, showed a greater affinity for 5-HT2 receptors than for D2 dopamine receptors. nih.govpsu.edu

It's important to note that while these direct receptor interactions occur, they are considered to be of low potency. nih.govcapes.gov.brnih.govpatsnap.com Therefore, the primary psychoactive effects of this compound are not thought to be driven by its direct action on these serotonin receptors. nih.govcapes.gov.brnih.govpatsnap.com

Table 1: Interaction of Methcathinone and Analogs with Serotonin Receptors

| Compound | Receptor Subtype | Reported Activity | Affinity (Ki) / Potency |

| Methcathinone | 5-HT1A | Low potency partial agonist nih.govnih.govcapes.gov.brnih.govpatsnap.com | Micromolar range |

| Methcathinone | 5-HT2A | Antagonist nih.govnih.govcapes.gov.brnih.govpatsnap.com | Low micromolar potency nih.gov |

| Methcathinone | 5-HT2C | Weak antagonist nih.govcapes.gov.brnih.govpatsnap.com | Micromolar range |

| Mephedrone | 5-HT2 | Higher affinity than D2 receptors nih.govpsu.edu | Ki = 3.96 ± 0.22 µM psu.edu |

Sigma-1 Receptor Affinity

This compound and its substituted analogs have been shown to possess affinity for the sigma-1 (σ1) receptor, an intracellular chaperone protein. nih.govcapes.gov.brnih.govpatsnap.com Research indicates that these compounds exhibit high-nanomolar to mid-micromolar affinity for the human sigma-1 receptor (hSigma1). nih.govcapes.gov.brnih.govpatsnap.com Despite this binding, direct interactions with the sigma-1 receptor are not considered the primary mechanism explaining the main psychoactive effects of these substances. nih.govcapes.gov.brnih.govpatsnap.com

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is an intracellular G-protein coupled receptor that is activated by trace amines and psychostimulants like amphetamine. frontiersin.orgwikidoc.org Methamphetamine, a structurally related compound to methcathinone, is a potent TAAR1 agonist. frontiersin.org The activation of TAAR1 can modulate the activity of dopamine transporters (DAT), leading to dopamine efflux. wikipedia.org While cathinones do interact with TAAR1, their interaction is generally considered to be less potent compared to amphetamines. scielo.org.mx For example, 3-methylmethcathinone (3-MMC) is inactive as an agonist at the rat and human TAAR1 but acts as a low-potency weak partial agonist at the mouse TAAR1. wikipedia.org The role of TAAR1 in the specific pharmacology of this compound is an area of ongoing investigation.

In Vitro Neurochemical Profiling and Synaptosome Studies

In vitro studies using rat brain synaptosomes—isolated nerve terminals—have been crucial in elucidating the neurochemical profile of this compound. These studies consistently demonstrate that this compound is a potent releaser of dopamine. nih.govnih.govnih.gov It shows a pronounced selectivity for releasing dopamine over serotonin, a characteristic it shares with amphetamine and methamphetamine, although it is generally two- to threefold less potent. nih.gov

A systematic study of various methcathinone analogs in rat brain synaptosomes revealed that the position of substituents on the aromatic ring significantly influences the dopamine-to-serotonin releasing ratio. nih.govnih.govresearchgate.net Specifically, compounds with substitutions at the 2-position (ortho) were predominantly dopaminergic, while substitutions at the 4-position (para) tended to be more serotonergic. nih.govnih.govresearchgate.net Methcathinone itself, being unsubstituted in this context, shows a strong preference for dopamine release. One study quantified this by reporting an 86-fold greater selectivity for releasing dopamine over serotonin, with EC50 values of 49.9 nM for dopamine and 4270 nM for serotonin, respectively. nih.gov

Table 2: Neurotransmitter Releasing Activity of this compound in Rat Brain Synaptosomes

| Neurotransmitter Transporter | EC50 Value (nM) |

| Dopamine Transporter (DAT) | 49.9 nih.gov |

| Serotonin Transporter (SERT) | 4270 nih.gov |

Analysis of Neurotransmitter Efflux Mechanisms

The primary mechanism by which this compound exerts its effects is through inducing the efflux of monoamine neurotransmitters from presynaptic neurons. nih.govwikipedia.org This process involves the reversal of the normal function of monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.govportlandpress.com Instead of taking up neurotransmitters from the synaptic cleft, these transporters begin to move them out of the neuron. wikipedia.org

This compound acts as a "substrate" for these transporters, meaning it is taken up into the neuron. nih.govacs.org Once inside, it disrupts the vesicular storage of neurotransmitters via the vesicular monoamine transporter 2 (VMAT2) and promotes the reverse transport of cytoplasmic neurotransmitters into the synapse. acs.orgmdpi.com However, some research suggests that while compounds like methamphetamine are substrates for VMAT2, methcathinone is not, implying its behavioral effects stem primarily from its actions at the plasma membrane transporters. nih.gov

In Vivo Neurochemical Effects in Animal Models (e.g., Microdialysis)

In vivo microdialysis studies in animal models, primarily rats and mice, have corroborated the in vitro findings and provided a dynamic view of this compound's effects on neurotransmitter levels in the brain. These studies consistently show that systemic administration of this compound leads to significant and dose-dependent increases in the extracellular concentrations of dopamine. researchgate.netnih.govnih.govnih.govresearchgate.net

Modulation of Extracellular Dopamine Levels

Microdialysis experiments targeting key brain regions involved in reward and motor control, such as the nucleus accumbens and the striatum, have demonstrated a robust elevation of extracellular dopamine following this compound administration. researchgate.netnih.govnih.govnih.govresearchgate.net For example, studies in the mouse striatum showed that this compound produced potent increases in extracellular dopamine levels. nih.govnih.govresearchgate.net This effect is directly linked to the locomotor-stimulating properties of the compound, as the increase in motor activity can be blocked by a D1-dopamine receptor antagonist. nih.govresearchgate.net

A study examining a series of para-substituted methcathinone analogs in the rat nucleus accumbens found a strong correlation between the in vitro selectivity for dopamine release and the in vivo neurochemical effects. researchgate.netnih.gov This highlights the predictive power of in vitro measures for the in vivo dopaminergic activity of these compounds. The research confirmed that methcathinone itself produces dose- and time-dependent increases in nucleus accumbens dopamine levels. researchgate.netnih.gov Although considered a selective dopamine and norepinephrine releaser, some studies have also observed significant increases in extracellular serotonin in the mouse striatum, which may be due to functional interactions between dopaminergic and serotonergic systems. nih.gov

Modulation of Extracellular Serotonin Levels

In vivo microdialysis studies in animal models have been instrumental in elucidating the effects of this compound (MCAT) on serotonergic neurotransmission. Research demonstrates that MCAT acts as a monoamine releaser, triggering an increase in the extracellular concentration of serotonin (5-HT). researchgate.netmeduniwien.ac.at Like its structural analogs, MCAT functions as a substrate for the serotonin transporter (SERT), inducing transporter-mediated 5-HT release. researchgate.net

Systemic administration of MCAT leads to significant, dose-dependent elevations in extracellular 5-HT levels within key brain regions, such as the nucleus accumbens (NAc). meduniwien.ac.atnih.gov Studies comparing MCAT to its para-substituted analogs have shown that while MCAT itself is a potent dopamine (DA) releaser, it also produces notable increases in extracellular 5-HT. nih.gov For instance, investigations in the NAc of male Sprague-Dawley rats revealed that MCAT administration robustly increases both DA and 5-HT levels. meduniwien.ac.atnih.gov

The relative impact of MCAT on serotonin versus other monoamines, particularly dopamine, is a critical aspect of its pharmacological profile. While MCAT is a potent releaser at both the dopamine transporter (DAT) and SERT, in vitro assays show it is substantially more selective for DAT. nih.govnih.gov This contrasts with some of its analogs, like mephedrone, which exhibit a more balanced or even SERT-preferring profile. scielo.org.mx This dopaminergic selectivity of MCAT is a key factor distinguishing its neurochemical effects from more serotonergic compounds like MDMA. scielo.org.mxacs.org

Regional Brain Activity Mapping (e.g., c-Fos Immunostaining)

Mapping of regional brain activity provides insight into the neural circuits engaged by a pharmacological agent. The protein c-Fos, an immediate-early gene product, is widely used as a marker for neuronal activation. nih.govCurrent time information in Chatham County, US. Studies utilizing c-Fos immunostaining following the administration of this compound reveal widespread and robust neuronal activation across numerous brain regions. frontiersin.org

In a comprehensive whole-brain mapping study in mice, administration of MCAT (5.0 mg/kg) resulted in a nearly six-fold increase in the total number of c-Fos-positive (c-Fos+) neurons compared to saline-treated controls. frontiersin.org Significant activation was observed in cortical and subcortical areas. The isocortex, particularly motor- and sensory-related regions (motor cortex, somatosensory cortex, visual cortex), showed a pronounced increase in c-Fos+ cells. frontiersin.org

Subcortical structures integral to motor control, reward, and motivation were also heavily implicated. The dorsal striatum and pallidum exhibited a high density of activated neurons. frontiersin.org Crucially, the nucleus accumbens, a key node in the brain's reward circuitry, was significantly activated by MCAT. frontiersin.org Other activated areas included the hippocampal formation, thalamus, and various midbrain nuclei associated with motor function. frontiersin.org In contrast, regions involved in maintaining vital homeostatic functions, such as the medulla, pons, and most of the hypothalamus, were less affected. frontiersin.org This pattern of c-Fos expression, with strong activation in corticostriatal pathways, aligns with the compound's potent effects on the dopaminergic system. frontiersin.org

When compared to other psychostimulants, the pattern of MCAT-induced c-Fos expression shares similarities with that of methamphetamine, which also induces widespread c-Fos-like immunoreactivity in the neocortex, striatum, nucleus accumbens, and amygdala. nih.govnih.gov

Comparative Pharmacodynamics with Structurally Related Cathinones and Amphetamines

The pharmacological actions of this compound are best understood in the context of its structural relatives, including other synthetic cathinones like mephedrone and amphetamines such as methamphetamine. These compounds all interact with monoamine transporters but exhibit distinct profiles of potency and selectivity as either transporter substrates (releasers) or uptake inhibitors.

This compound, like methamphetamine, functions primarily as a transporter substrate, reversing the normal flow of monoamines out of the neuron. researchgate.netwikipedia.org However, their selectivity for the different monoamine transporters—dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—varies significantly. In vitro release assays using rat brain synaptosomes demonstrate that this compound is a potent and selective releaser at DAT and NET, with markedly lower potency at SERT. nih.govnih.gov This profile identifies it as a catecholamine-selective releaser, similar to d-amphetamine and methamphetamine. nih.govacs.org

In contrast, mephedrone (4-methylmethcathinone) is a non-selective substrate, displaying comparable potency at DAT, NET, and SERT. scielo.org.mx This makes its neurochemical mechanism more similar to that of MDMA, which also has a balanced impact on both dopamine and serotonin systems. scielo.org.mxnih.gov Methylone (3,4-methylenedioxymethcathinone) also acts as a non-selective substrate but is generally less potent than mephedrone. scielo.org.mx

The tables below present comparative data on the potency of these compounds to inhibit monoamine uptake (IC₅₀ values) and to evoke monoamine release (EC₅₀ values). A lower value indicates greater potency. The DAT/SERT selectivity ratio highlights the compound's relative preference for the dopamine versus the serotonin transporter.

Table 1: Comparative Potency (EC₅₀, nM) for Monoamine Release in Rat Brain Synaptosomes

| Compound | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| This compound | 26.1 | 3354 | 49.9 | 0.008 |

| d-Methamphetamine | 8.5 | 1291.7 | 13.8 | 0.007 |

| Mephedrone | 49.1 | 118.3 | 62.7 | 0.41 |

| Methylone | 93.5 | 234.3 | 140.2 | 0.40 |

| d-Amphetamine | 24.7 | 3450 | 7.1 | 0.007 |

Data sourced from multiple in vitro studies. nih.govscielo.org.mx Values represent the mean from various reports and are intended for comparative purposes. The DAT/SERT Selectivity Ratio is calculated as (1/DAT EC₅₀) / (1/SERT EC₅₀).

Table 2: Comparative Potency (IC₅₀, µM) for Inhibition of Human Monoamine Transporters (hDAT, hSERT, hNET)

| Compound | hDAT IC₅₀ (µM) | hSERT IC₅₀ (µM) | hNET IC₅₀ (µM) |

|---|---|---|---|

| This compound | 0.897 | 10.5 | 0.147 |

| d-Methamphetamine | 1.05 | 4.72 | 0.064 |

| Mephedrone | 5.9 | 19.3 | 1.9 |

| Methylone | >10 | >10 | >10 |

Data sourced from in vitro studies using human embryonic kidney (HEK) cells expressing human transporters. meduniwien.ac.atnih.govljmu.ac.uk Values are indicative and can vary based on assay conditions.

These data underscore the key pharmacodynamic differences between this compound and its analogs. This compound's high selectivity for dopamine and norepinephrine transporters aligns it closely with the classical psychostimulant profile of amphetamine and methamphetamine. nih.govacs.org This contrasts sharply with the "hybrid" profile of mephedrone, which combines amphetamine-like dopamine release with MDMA-like serotonin release, a direct result of its non-selective interaction with all three monoamine transporters. scielo.org.mx

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of Methcathinone Analogues

Fundamental SAR Principles Applied to the (-)-Methcathinone Scaffold

The methcathinone (B1676376) molecule is a β-keto analogue of methamphetamine. wikipedia.org Its fundamental structure provides a scaffold upon which modifications can dramatically alter pharmacological activity. Early SAR studies established several foundational principles:

β-Keto Group : The oxidation of the β-hydroxyl group of cathine (B3424674) to form the β-keto group of cathinone (B1664624) is a critical modification that enhances central stimulant properties. nih.gov

N-Methylation : Similar to how N-monomethylation of amphetamine yields the more potent methamphetamine, the N-methylation of cathinone to produce methcathinone enhances its stimulant potency. nih.gov Methcathinone has been identified as a potent dopamine-releasing agent and a powerful locomotor stimulant in rodent models. nih.gov

α-Demethylation : The removal of the α-methyl group from the cathinone scaffold has been shown to abolish the compound's characteristic behavioral actions in the doses that were evaluated. nih.gov

Conformational Constraint : Limiting the rotational freedom of the cathinone side chain, for instance by incorporating it into a tetralone ring system, diminishes its stimulant character. nih.gov

These core principles underscore the importance of the specific arrangement of functional groups on the basic phenethylamine (B48288) framework for producing methcathinone's characteristic activity at monoamine transporters.

Impact of Aromatic Substituents on Pharmacological Activity and Transporter Selectivity

Aromatic ring substitutions on the methcathinone scaffold are a key determinant of both potency and selectivity for monoamine transporters. acs.org Research demonstrates that introducing substituents to the phenyl ring can decrease the stimulant effects and DAT-releasing properties of methcathinone. researchgate.netnih.gov The choice of substituent and its position on the ring can manipulate the ratio of dopaminergic to serotonergic activity. nih.gov For example, methcathinone itself is over 300-fold selective for DAT over SERT as a releasing agent, but the addition of a 4-trifluoromethyl group reverses this, creating an analogue with 14-fold selectivity for SERT. nih.gov

The position of a substituent on the aromatic ring of methcathinone has a significant impact on its interaction with monoamine transporters. Systematic studies comparing monosubstituted analogues have established clear SAR generalities. nih.govnih.govacs.org

In general, 2-substituted (ortho) analogues are less potent as releasing agents at DAT, NET, and SERT compared to their 3-substituted (meta) and 4-substituted (para) counterparts. nih.govnih.govacs.orgresearchgate.net The potencies of 3- and 4-substituted analogues are often relatively similar. nih.govnih.govacs.org However, 3-substituted analogues tend to be slightly more selective for DAT than the corresponding 4-substituted compounds. nih.govresearchgate.net

The nature of the substituent also plays a crucial role in conjunction with its position. Fluoro-substituted analogues, for instance, tend to favor activity at the dopamine (B1211576) transporter. nih.gov In contrast, a trifluoromethyl (-CF3) group, particularly at the 3- or 4-position, enhances selectivity for the serotonin (B10506) transporter and results in the least DAT-selective compounds. nih.govnih.govacs.orgresearchgate.net There is a strong correlation (r > 0.9) between the potency of these analogues at DAT and NET, suggesting similar structural requirements for these two transporters. nih.govnih.govacs.orgresearchgate.net

| Analogue | DAT EC50 (nM) | SERT EC50 (nM) | DAT/SERT Selectivity Ratio |

|---|---|---|---|

| Methcathinone | 12 | 3869 | >322 |

| 4-Cl-Methcathinone | 24 | 303 | 12.6 |

| 4-CH3-Methcathinone (Mephedrone) | 49 | 118 | 2.4 |

| 4-CF3-Methcathinone | 2700 | 190 | 0.07 |

| 2-F-Methcathinone | 100 | >10000 | >100 |

| 3-F-Methcathinone | 33 | 2659 | 81 |

| 4-F-Methcathinone | 28 | 1122 | 40 |

Table 1. Comparative potencies and selectivities of representative methcathinone analogues with different aromatic ring substitutions. The DAT/SERT Selectivity Ratio is calculated as (SERT EC50) / (DAT EC50). Data sourced from multiple in vitro studies using rat brain synaptosomes. nih.govjscimedcentral.com

Quantitative structure-activity relationship (QSAR) studies have identified the steric volume of aromatic substituents as a critical factor influencing transporter selectivity, particularly for para-substituted analogues. acs.orgresearchgate.net There is a negative correlation between the potency of methcathinone analogues at DAT and the molecular volume and width of their 4-position substituent. researchgate.netnih.gov This suggests that the binding site at DAT does not readily accommodate bulky groups at this position. researchgate.net

Conversely, potency at SERT tends to increase as the volume and length of the 4-position substituent increase. researchgate.netnih.gov This differential tolerance for steric bulk is a key determinant of the DAT versus SERT selectivity. Larger substituents at the para-position shift the compound's selectivity toward SERT. acs.org These findings indicate that steric properties are primary determinants of the pharmacological action and selectivity of methcathinone analogues. nih.gov

| 4-Position Substituent | Taft's Steric ES | DAT Potency (EC50 nM) | SERT Potency (EC50 nM) |

|---|---|---|---|

| -H (Methcathinone) | 1.24 | 24 | >10000 |

| -F | 0.78 | 41 | 1652 |

| -Cl | 0.27 | 41 | 476 |

| -Br | 0.08 | 49 | 312 |

| -CH3 (Mephedrone) | 0.00 | 67 | 239 |

| -CF3 | -1.16 | >10000 | 299 |

Table 2. Relationship between the steric parameter (Taft's Es) of the 4-position substituent and potency at DAT and SERT. A more negative Es value generally corresponds to greater steric bulk. Data demonstrates that as steric bulk increases, DAT potency decreases while SERT potency tends to increase. nih.govresearchgate.netnih.gov

Role of Stereochemistry and Enantiomeric Configuration in SAR

Methcathinone possesses a chiral carbon at the alpha-position, meaning it exists as two non-superimposable mirror images, or enantiomers: S(-) and R(+). wikipedia.org Stereochemistry is a critical factor in the SAR of cathinones, as the two enantiomers often exhibit different potencies and interactions with biological targets. nih.govresearchgate.net

For methcathinone, a clear difference in potency between the two optical isomers has been established. The S(-) enantiomer is consistently reported to be the more potent isomer. nih.govnih.govcapes.gov.br In various pharmacological assays, including locomotor stimulation in mice and drug discrimination studies in rats, Sthis compound was found to be three to five times more potent than R(+)-methcathinone. nih.govcapes.gov.br For example, in producing locomotor stimulation, Sthis compound had an effective dose several times lower than that of R(+)-methcathinone. designer-drug.com Similarly, Sthis compound was nearly three times more potent than the R(+) enantiomer in substituting for cocaine in drug discrimination tests. designer-drug.com This confirms that while both isomers possess central stimulant properties, the S(-) configuration leads to significantly higher potency. nih.govcapes.gov.br

| Compound | Assay | Potency (ED50 mg/kg) | Relative Potency |

|---|---|---|---|

| Sthis compound | Locomotor Activity (ED300) | 0.6 | S(-) is 5x more potent |

| R(+)-Methcathinone | Locomotor Activity (ED300) | 3.0 | |

| Sthis compound | Cocaine Discrimination | 0.18 | S(-) is ~2.8x more potent |

| R(+)-Methcathinone | Cocaine Discrimination | 0.51 |

Table 3. Enantiomeric potency comparison of methcathinone isomers in behavioral assays. ED50 is the dose required to produce 50% of the maximal effect, while ED300 is the dose required to produce locomotor stimulation three times that of the saline control. nih.govdesigner-drug.com

The chiral center at the α-carbon is fundamental to how cathinone analogues interact with monoamine transporters. It is a consistent finding that compounds with an (S) configuration at this chiral center exhibit greater activity at monoamine transporters compared to their (R) counterparts. vcu.edu For methcathinone, in vitro studies examining its activity as a substrate at monoamine transporters found that while both isomers are active, the S(-) configuration is slightly preferred. vcu.edu

Molecular docking studies provide a potential explanation for this preference, suggesting that steric hindrance may occur in the binding site for the R(+) isomer, specifically around the α-methyl group region. vcu.edu This steric clash could result in a less favorable interaction and thus lower potency. The stereochemistry can also dramatically influence transporter selectivity. In the related compound mephedrone (B570743) (4-methylmethcathinone), both enantiomers have similar potency at DAT, but S-mephedrone is approximately 50 times more potent than R-mephedrone as a serotonin releaser at SERT. nih.govnih.gov This highlights how the spatial arrangement dictated by the chiral center is a crucial factor in determining the precise pharmacological profile of cathinone derivatives.

Compound Names Table

| Common/Trivial Name | Systematic Name |

| This compound / Sthis compound | (S)-2-(Methylamino)-1-phenylpropan-1-one |

| (+)-Methcathinone / R(+)-Methcathinone | (R)-2-(Methylamino)-1-phenylpropan-1-one |

| Amphetamine | (RS)-1-Phenylpropan-2-amine |

| Cathine / (+)-Norpseudoephedrine | (1S,2S)-2-Amino-1-phenylpropan-1-ol |

| Cathinone | (S)-2-Amino-1-phenylpropan-1-one |

| Mephedrone / 4-MMC | (RS)-2-(Methylamino)-1-(4-methylphenyl)propan-1-one |

| Methamphetamine | (S)-N-Methyl-1-phenylpropan-2-amine |

| 2-F-Methcathinone | (RS)-1-(2-Fluorophenyl)-2-(methylamino)propan-1-one |

| 3-F-Methcathinone | (RS)-1-(3-Fluorophenyl)-2-(methylamino)propan-1-one |

| 4-F-Methcathinone | (RS)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one |

| 4-Cl-Methcathinone | (RS)-1-(4-Chlorophenyl)-2-(methylamino)propan-1-one |

| 4-Br-Methcathinone | (RS)-1-(4-Bromophenyl)-2-(methylamino)propan-1-one |

| 4-CF3-Methcathinone | (RS)-2-(Methylamino)-1-(4-(trifluoromethyl)phenyl)propan-1-one |

| 2-Amino-1-tetralone | 2-Aminodihydronaphthalen-1(2H)-one |

Contributions of Terminal Amine and Alpha-Alkyl Group Modifications to SAR

The structural characteristics of the terminal amine and the alpha-alkyl group on the methcathinone scaffold are pivotal in defining the pharmacological profile of its analogues. nih.govresearchgate.net Modifications at these positions significantly influence potency and selectivity at dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters. nih.govresearchgate.net

Early structure-activity relationship (SAR) studies established that N-monomethylation of cathinone to produce methcathinone enhances potency in behavioral assays. nih.gov The S(-)-enantiomer of methcathinone is generally more potent than the R(+)-enantiomer. nih.gov Further modifications to this N-methyl group have yielded a range of activities. Homologation, which is the extension of the N-methyl group to an ethyl (ethcathinone) or n-propyl group, leads to a decrease in potency in amphetamine-like stimulant effects. nih.govresearchgate.net For instance, ethcathinone (B106627) acts as a weak dopamine reuptake inhibitor and an even weaker dopamine releasing agent, while its n-propyl counterpart is inactive as a dopamine reuptake inhibitor. nih.gov Increasing the bulk of the N-alkyl substituent to isopropyl or tert-butyl groups also results in reduced potency. nih.gov

N,N-dimethylation of cathinone retains amphetamine-like activity but with approximately half the potency of methcathinone. nih.govresearchgate.net Conversely, substituting the pyrrolidine (B122466) ring of certain analogues with a secondary amine has been reported to increase cytotoxicity, whereas a tertiary amine substitution decreases it. acs.org The addition of a methoxy (B1213986) group to the terminal amine of the 4-methylmethcathinone (mephedrone) scaffold results in N-methoxymephedrone, which has a lower potency for inducing transporter-mediated release. acs.org

The alpha-alkyl group also plays a crucial role. researchgate.net The alpha-methyl group of cathinone is important for its stimulant properties. researchgate.net Increasing the length of this aliphatic side chain from a methyl to a propyl group in certain synthetic cathinones, such as α-PVP, has been shown to increase the potency of DAT inhibition. acs.org Studies on pyrrolidinophenone analogues have demonstrated that the length of the α-substituent is influential for DAT activity. nih.gov However, modifications at both the α-carbon alkyl chain and the N-group can create "hybrid compounds" that may act as a blocker at DAT but a releaser at SERT. url.edu

Table 1: Effect of Terminal Amine and Alpha-Alkyl Modifications on Methcathinone Analogue Activity This table is interactive. You can sort and filter the data.

Computational Chemistry and Molecular Modeling in SAR/QSAR Development

Computational chemistry and molecular modeling are indispensable tools for elucidating the SAR and developing Quantitative Structure-Activity Relationship (QSAR) models for this compound analogues. creative-biolabs.comoncodesign-services.com These methods allow for the investigation of relationships between the three-dimensional structure of a molecule and its biological activity. longdom.org QSAR models, a specialized form of SAR, quantify this relationship, enabling the prediction of a compound's potency based on its physicochemical properties. creative-biolabs.comnih.gov

For methcathinone analogues, QSAR studies have been particularly insightful. An investigation into a series of 4-substituted methcathinone analogues demonstrated that the steric properties of the substituent at the para-position are key determinants of their action and selectivity. nih.govresearchgate.net Specifically, the potency of these analogues at DAT was found to be negatively correlated with the volume and maximal width of the 4-position substituent. nih.gov Conversely, their potency at SERT increased as the substituent's volume and length increased. nih.gov These steric parameters were also correlated with abuse-related behavioral effects in preclinical models. nih.govresearchgate.net

Combined methodologies using Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations have been applied to correlate the physicochemical descriptors of various synthetic cathinones with their biological activity. researchgate.net These computational approaches help to identify key structural features that influence potency, selectivity, and safety, thereby guiding the development of new compounds and providing a framework for understanding their mechanisms of action. oncodesign-services.com

Docking Studies and Proposed Binding Mode Analysis at Transporters

Molecular docking simulations have provided detailed hypotheses about how this compound analogues bind within the monoamine transporters. researchgate.net These studies utilize homology models of human transporters, often based on the crystal structure of the Drosophila dopamine transporter (dDAT), to predict the binding poses of ligands. nih.govvcu.edu

Docking studies suggest that methcathinone analogues bind at the central S1 substrate-binding site of the transporters. researchgate.net The binding modes identified for these compounds are often similar to the binding mode of S(+)-amphetamine as observed in the dDAT co-crystal structure. vcu.edu For para-substituted methcathinone analogues, docking visualizations help to explain the QSAR findings; for example, how the steric bulk of substituents at the 4-position can influence binding and potency at DAT versus SERT. nih.gov

These computational analyses have identified several key amino acid residues within the transporter binding pockets that are crucial for interaction. For the human dopamine transporter (hDAT), docking results indicate that the binding pocket for the most active ligands is constituted by residues such as Phe76, Ala77, Asp79, Val152, Tyr156, Phe320, and Phe326. researchgate.net The interaction with Asp79, in particular, is considered important. researchgate.net Molecular dynamics simulations have shown that many synthetic cathinones can remain stable within the active sites of hDAT through these non-bonded interactions. researchgate.net

Furthermore, docking studies can rationalize stereoselectivity. For Sthis compound, a favorable interaction with the α-methyl group is proposed, whereas for the less potent R(+)-methcathinone isomer, steric hindrance has been observed in the α-methyl region of the proposed binding site. vcu.edu This provides a molecular basis for the observed differences in potency between enantiomers. vcu.edu However, in some cases, such as with certain mephedrone metabolites at SERT, docking experiments have been unable to fully explain the observed enantioselectivity. frontiersin.org

Table 2: Key Amino Acid Residues in hDAT for Binding of Methcathinone Analogues This table is interactive. You can sort and filter the data.

Metabolic Pathways and Biotransformation Studies in in Vitro and Animal Models

Phase I Metabolic Transformations of (-)-Methcathinone

Phase I metabolism of this compound involves chemical modifications that introduce or unmask functional groups, preparing the molecule for subsequent reactions. openaccessjournals.comopenaccessjournals.com The principal Phase I transformations include N-demethylation, carbonyl reduction, and aromatic hydroxylation and oxidation. researchgate.netresearchgate.net

N-Demethylation of the Secondary Amine

One of the primary metabolic routes for this compound is the N-demethylation of its secondary amine. researchgate.neteuropa.eu This process involves the removal of the methyl group from the nitrogen atom, leading to the formation of the primary amine metabolite, cathinone (B1664624) (also known as nor-methcathinone). nih.govspringermedizin.de This biotransformation is a common pathway for many N-alkylated synthetic cathinones. nih.gov Studies utilizing rat liver hepatocytes have identified nor-mephedrone as a metabolite of mephedrone (B570743), a structurally related compound, supporting the significance of this pathway. researchgate.netresearchgate.net

Carbonyl Reduction to the Corresponding Hydroxyl Group

The reduction of the β-keto group is a significant and common metabolic pathway for nearly all synthetic cathinones, including this compound. nih.govresearchgate.net This reaction converts the ketone functional group into a hydroxyl group, resulting in the formation of the corresponding amino alcohol metabolites, which are structurally similar to ephedrine (B3423809) and norephedrine (B3415761). europa.euresearchgate.net For instance, the metabolism of mephedrone, a derivative of methcathinone (B1676376), yields dihydromephedrone through this reduction pathway. researchgate.netnih.gov This metabolic step has been consistently observed in studies with both rat and human liver microsomes. oup.com The resulting alcohol metabolites can exist as different stereoisomers. oup.com

Hydroxylation and Oxidation of Aromatic Ring Substituents

Hydroxylation of the aromatic ring is another key Phase I metabolic pathway. researchgate.net For methcathinone derivatives with substituents on the phenyl ring, such as a methyl group, this involves the addition of a hydroxyl group to that substituent. nih.gov This newly formed hydroxyl group can then undergo further oxidation to form a carboxylic acid. nih.govresearchgate.net In the case of mephedrone (4-methylmethcathinone), this pathway leads to the formation of 4-hydroxytolylmephedrone and subsequently 4-carboxy-mephedrone. researchgate.netnih.gov While this compound itself does not have an aromatic substituent, this pathway is crucial for its substituted derivatives. Studies have shown that aromatic hydroxylation can occur at various positions on the phenyl ring for related cathinones. nih.gov

Phase II Metabolic Transformations of this compound

Following Phase I transformations, the resulting metabolites, which now possess functional groups like hydroxyl or primary amine groups, can undergo Phase II conjugation reactions. openaccessjournals.comresearchgate.net These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the metabolites, facilitating their excretion from the body. openaccessjournals.comdrughunter.com

Identification of Conjugation Reactions

The most prominent Phase II conjugation reaction identified for cathinone metabolites is glucuronidation. researchgate.netnih.gov This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, involves the covalent attachment of a glucuronic acid moiety to the Phase I metabolites. openaccessjournals.com For example, the hydroxylated metabolites formed from the carbonyl reduction or aromatic hydroxylation of methcathinone derivatives can be conjugated with glucuronic acid. mdpi.comnih.gov Studies have identified glucuronide conjugates of hydroxylated metabolites in both in vitro and in vivo samples. mdpi.comnih.gov Another, though less common, conjugation pathway that has been reported for related compounds is succinylation. researchgate.netresearchgate.net

Identification of Key Metabolites in In Vitro Systems and Animal Biological Samples

A variety of metabolites of this compound and its derivatives have been identified in different experimental models. In vitro studies using human and rat liver microsomes and hepatocytes have been instrumental in elucidating the metabolic pathways. researchgate.netnih.govfrontiersin.org Animal studies, primarily in rats, have provided in vivo confirmation of these metabolites in biological samples such as urine. researchgate.netofdt.fr

Key identified metabolites include:

Cathinone (Nor-methcathinone): Formed via N-demethylation. researchgate.netnih.gov

Ephedrine/Norephedrine-like amino alcohols: Resulting from the reduction of the carbonyl group. europa.euresearchgate.net

Hydroxylated and carboxylated metabolites: Arising from the oxidation of aromatic ring substituents in derivatives like mephedrone. researchgate.netnih.gov

Glucuronide conjugates: Formed during Phase II metabolism of the hydroxylated metabolites. mdpi.comnih.gov

The table below summarizes the key metabolites identified for methcathinone and its closely related analogue, mephedrone, in various studies.

| Parent Compound | Metabolic Pathway | Key Metabolite(s) | Study Model |

| This compound | N-Demethylation | Cathinone | In vitro, Animal Models |

| This compound | Carbonyl Reduction | Pseudoephedrine/Ephedrine analogues | In vitro, Animal Models |

| Mephedrone | N-Demethylation | Nor-mephedrone (4-methylcathinone) | In vitro, Animal Models researchgate.netnih.gov |

| Mephedrone | Carbonyl Reduction | Dihydromephedrone | In vitro, Animal Models researchgate.netnih.gov |

| Mephedrone | Aromatic Hydroxylation/Oxidation | 4-Hydroxytolylmephedrone, 4-Carboxy-mephedrone | In vitro, Animal Models researchgate.netnih.gov |

| Mephedrone Metabolites | Glucuronidation | Hydroxylated metabolite-glucuronides | In vitro, Animal Models mdpi.comnih.gov |

Enzyme Systems Involved in this compound Metabolism (e.g., Cytochrome P450 Enzymes)

The biotransformation of this compound, like many xenobiotics, is heavily reliant on the Cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. In vitro studies using human liver microsomes have been instrumental in identifying the specific isoenzymes responsible for its Phase I metabolism.

The primary metabolic reactions catalyzed by these enzymes include N-demethylation, reduction of the β-keto group, and oxidation of the aromatic ring. europa.euunodc.org The reduction of the ketone group is a significant pathway, leading to the formation of the corresponding amino alcohols, norephedrine and ephedrine. researchgate.netoup.com

Comparative Metabolic Profiles with Other Synthetic Cathinone Derivatives

The metabolic profile of this compound shares fundamental pathways with other synthetic cathinone derivatives, though variations exist based on specific structural modifications, such as ring substitutions or alterations to the N-alkyl group. The core metabolic reactions observed across this class of compounds are N-dealkylation, reduction of the carbonyl (keto) group, and hydroxylation of the aromatic ring. researchgate.neteuropa.eu

This compound primarily undergoes reduction of its β-keto group to form stereoisomers of its corresponding amino alcohol, ephedrine, as well as N-demethylation to produce cathinone, which is then further reduced to norephedrine. researchgate.netoup.com This metabolic pattern is considered typical for "traditional" cathinones. oup.com

In comparison, mephedrone (4-methylmethcathinone) follows similar pathways of N-demethylation, ketone reduction, and also oxidation of the tolyl group. unodc.orgwikipedia.org Its metabolism is extensively mediated by the CYP2D6 enzyme. wikipedia.orgresearchgate.netsafetylit.orgnih.gov The presence of the 4-methyl group provides an additional site for oxidation, leading to metabolites like hydroxytolyl-mephedrone and 4-carboxy-mephedrone, a feature absent in this compound metabolism. wikipedia.orgresearchgate.net

Synthetic cathinones with a 3,4-methylenedioxy ring, such as methylone, exhibit a different metabolic emphasis. While they also undergo N-demethylation and, to a lesser extent, ketone reduction, the primary route is the opening of the methylenedioxy ring (demethylenation) to form dihydroxy metabolites, which are then often subject to O-methylation. oup.comservice.gov.uk

Pyrrolidine-containing cathinones, like 3,4-Methylenedioxypyrovalerone (MDPV), show yet another distinct profile. These compounds are less prone to carbonyl reduction and are often metabolized via degradation of the pyrrolidine (B122466) ring. oup.com

The following table provides a comparative overview of the primary metabolic pathways for this compound and other selected synthetic cathinone derivatives.

| Compound Name | N-Dealkylation | Carbonyl Reduction | Ring Hydroxylation/Oxidation | Other Major Pathways | Primary CYP Involvement |

| This compound | Yes | Yes (to Ephedrine/Norephedrine) | Yes | - | CYP2D6 (inferred) nih.gov |

| Mephedrone | Yes | Yes | Yes (Tolyl group oxidation) | - | CYP2D6 wikipedia.orgresearchgate.net |

| Methylone | Yes | Minor | - | Demethylenation of dioxy ring | - |

| 3-Fluoromethcathinone | Yes | Yes | Yes | - | CYP2B6 (for N-demethylation) researchgate.net |

| MDPV | - | Minor | - | Pyrrolidine ring degradation | - |

Advanced Analytical and Forensic Methodologies for Methcathinone

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are fundamental in the separation of (-)-methcathinone from complex matrices, allowing for its precise detection and quantification. These techniques are often coupled with mass spectrometry to provide definitive structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a well-established and robust technique for the analysis of volatile and thermally stable compounds like this compound. oup.comnih.govpjps.pk In GC-MS analysis, the sample is first vaporized and then separated based on its boiling point and interaction with the stationary phase of the chromatographic column. oup.compjps.pk Following separation, the compound is ionized, and the resulting fragments are detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint. nih.govresearchgate.net

For the analysis of this compound, derivatization with agents such as heptafluorobutyric anhydride (B1165640) (HFBA) is often employed to improve its chromatographic properties and thermal stability. oup.comnih.govresearchgate.net The electron impact (EI) ionization mode is commonly used, and the mass spectrometer can be operated in either full-scan or selected ion monitoring (SIM) mode. oup.com Full-scan mode provides a complete mass spectrum, which is useful for identifying unknown substances, while SIM mode offers higher sensitivity and is ideal for quantifying known compounds by monitoring specific characteristic ions. oup.comnih.gov

Challenges in GC-MS analysis include the potential for thermal degradation of some methcathinone (B1676376) analogs, which can be mitigated by using split injection to reduce the residence time in the hot injector. researchgate.net Despite these challenges, GC-MS remains a cornerstone in forensic drug analysis due to its reliability and extensive spectral libraries. marshall.edushimadzu.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | VF-5 ms (B15284909) (30 m × 0.25 mm) | oup.com |

| Carrier Gas | Helium (1 mL/min) | oup.com |

| Injector Temperature | 250°C | oup.com |

| Oven Temperature Program | Initial 80°C (2 min), ramp 15°C/min to 230°C (2 min) | oup.com |

| Ionization Mode | Electron Impact (EI) | oup.com |

| Mass Analyzer | Ion Trap | oup.com |

| Characteristic Ions (m/z) | 105, 210, 254 | nih.govresearchgate.net |

| Derivatizing Agent | Heptafluorobutyric anhydride (HFBA) | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for the analysis of synthetic cathinones due to its high sensitivity, specificity, and applicability to a wider range of compounds without the need for derivatization. scirp.orgspectroscopyonline.comresearchgate.net This technique separates compounds in the liquid phase before they are ionized and analyzed by two mass spectrometers in series. spectroscopyonline.com

LC-MS/MS methods for this compound often utilize a "dilute-and-shoot" approach for sample preparation, especially with urine samples, which simplifies the workflow and allows for high-throughput analysis. spectroscopyonline.comresearchgate.net For more complex matrices like blood or hair, a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed. researchgate.netchromatographyonline.com The separation is commonly achieved using a reversed-phase C18 column with a gradient elution of mobile phases such as acetonitrile (B52724) and water containing formic acid. spectroscopyonline.comchromatographyonline.com

The use of tandem mass spectrometry, particularly with multiple reaction monitoring (MRM), allows for highly selective and sensitive detection. researchgate.netfda.gov.tw In MRM, a specific precursor ion of the target analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. researchgate.net This process significantly reduces background noise and enhances the limit of detection. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | spectroscopyonline.com |

| Mobile Phase | A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile | spectroscopyonline.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | spectroscopyonline.com |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | researchgate.netfda.gov.tw |

| Precursor Ion (m/z) | 164.02 | researchgate.net |

| Product Ion (m/z) | 146.09 | researchgate.net |

| Limit of Detection (LOD) | 3 ng/mL in urine | researchgate.net |

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including faster analysis times, improved resolution, and higher sensitivity. kcl.ac.ukoup.comcapes.gov.br This is achieved by using columns with smaller particle sizes (<2 µm), which requires instrumentation capable of handling higher backpressures. oup.com

UHPLC-MS/MS methods have been developed for the rapid screening of a wide range of designer drugs, including this compound, in biological fluids such as oral fluid and hair. kcl.ac.ukeuropeanreview.org These methods are often designed for high-throughput screening, with run times as short as a few minutes. spectroscopyonline.comkcl.ac.uk The enhanced chromatographic efficiency of UHPLC allows for better separation of isomers and closely related compounds. oup.com

The validation of UHPLC-MS/MS methods for this compound demonstrates excellent linearity, precision, and accuracy, with low limits of detection and quantification, often in the low nanogram per milliliter (ng/mL) range. nih.govoup.com This makes it a highly suitable technique for forensic toxicology and clinical analysis where trace amounts of the substance may be present. oup.comeuropeanreview.org

| Parameter | Condition | Reference |

|---|---|---|

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) | spectroscopyonline.com |

| Chromatographic Run Time | < 9 minutes | kcl.ac.ukcapes.gov.br |

| Ionization Mode | Electrospray Ionization (ESI), Positive | kcl.ac.uk |

| Mass Analyzer | Tandem Mass Spectrometer (MS/MS) or High-Resolution Mass Spectrometry (HRMS) | kcl.ac.ukeuropeanreview.org |

| Limit of Detection (LOD) | 1 ng/mL to 20 ng/mL in oral fluid | kcl.ac.ukcapes.gov.br |

| Limit of Quantification (LOQ) | 1.0 ng/mL in oral fluid | oup.com |

Chiral Separation Techniques (e.g., High-Performance Liquid Chromatography on Polysaccharide Columns)

Since this compound is a chiral molecule, the separation of its enantiomers is of significant interest in forensic and pharmacological studies. scirp.orgresearchgate.net High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for the direct separation of enantiomers. researchgate.netdea.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. researchgate.net

The choice of mobile phase is critical for achieving successful chiral separation. scirp.org Mobile phases typically consist of a mixture of an alkane, an alcohol, and a small amount of an amine modifier. researchgate.net The separation of cathinone (B1664624) enantiomers has been successfully achieved using these techniques, allowing for the differentiation and quantification of the individual enantiomers in various samples. scirp.orgnih.gov

Alternatively, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard reversed-phase column. nih.gov This approach not only facilitates chiral separation but can also enhance the sensitivity of detection by mass spectrometry. nih.gov

| Technique | Chiral Selector/Stationary Phase | Key Findings | Reference |

|---|---|---|---|

| HPLC | Polysaccharide-based chiral stationary phase (e.g., cellulose tris-(3,5-dimethylphenyl-carbamate)) | Successful enantioseparation of cathinone derivatives. | researchgate.net |

| HPLC-MS/MS | Chiral stationary phase | Enantiomer differentiation and confirmation achieved. Good recovery (>70%) and negligible matrix effect. | scirp.org |

| HPLC-MS/MS with Chiral Derivatization | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | Baseline resolution of diastereomers on a reversed-phase column. Increased sensitivity. | nih.gov |

| Capillary Electrophoresis | β-cyclodextrin derivatives | Enantioseparation of 61 cathinone and pyrovalerone derivatives. | nih.gov |

Spectroscopic Identification and Structural Characterization

Spectroscopic techniques are invaluable for the structural elucidation of this compound, providing detailed information about its chemical bonds and functional groups.